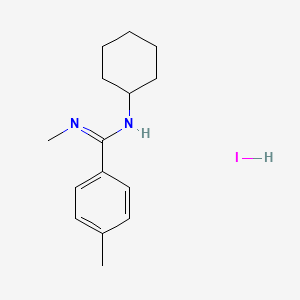
Glycyl-L-phenylalanyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-phenylalanyl-L-methionine is a tripeptide composed of three amino acids: glycine, phenylalanine, and methionine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanyl-L-methionine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group. The coupling reactions are often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycyl-L-phenylalanyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for understanding peptide bond formation and cleavage.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Glycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residue can engage in hydrophobic interactions, while the methionine residue can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Glycylmethionine: A dipeptide consisting of glycine and methionine.
Phenylalanylmethionine: A dipeptide consisting of phenylalanine and methionine.
Glycylphenylalanine: A dipeptide consisting of glycine and phenylalanine.
Comparison: Glycyl-L-phenylalanyl-L-methionine is unique due to its tripeptide structure, which imparts distinct properties compared to the dipeptides. The presence of three amino acids allows for more complex interactions and a broader range of applications. Additionally, the combination of glycine, phenylalanine, and methionine provides a balance of hydrophobic and redox-active residues, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
72072-08-3 |
|---|---|
Formule moléculaire |
C16H23N3O4S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(16(22)23)19-15(21)13(18-14(20)10-17)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 |
Clé InChI |
MXIULRKNFSCJHT-STQMWFEESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



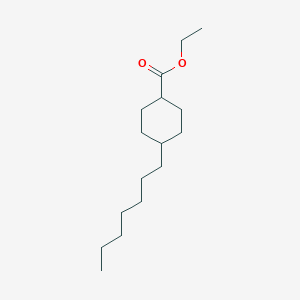
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
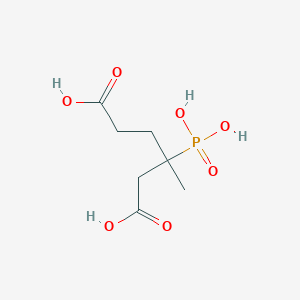
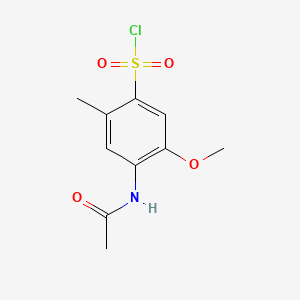

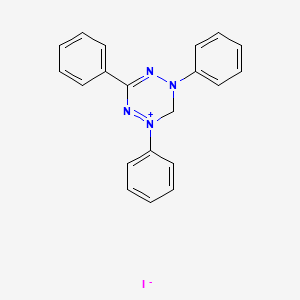


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
